molecular formula C19H22N2O4 B11107793 N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide

N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide

Cat. No.: B11107793
M. Wt: 342.4 g/mol
InChI Key: QVGNDCBTEWXEDZ-UHFFFAOYSA-N
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Description

N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with N-methyl-4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in its biological activity by inhibiting enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to various cellular effects, including the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Dimethylamino)phenyl]-5-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
  • N-methyl-N-{4-[(3,4,5-trimethoxybenzylidene)amino]phenyl}acetamide

Uniqueness

N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide stands out due to its unique trimethoxyphenyl group, which imparts significant biological activity and versatility in various applications. This compound’s ability to interact with multiple molecular targets makes it a valuable tool in scientific research .

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N-methyl-N-[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C19H22N2O4/c1-13(22)21(2)16-8-6-15(7-9-16)20-12-14-10-17(23-3)19(25-5)18(11-14)24-4/h6-12H,1-5H3

InChI Key

QVGNDCBTEWXEDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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